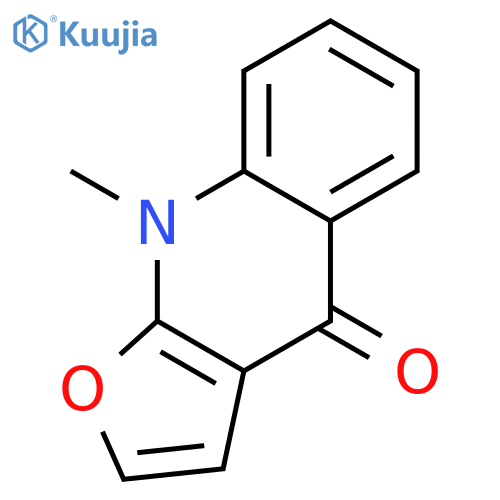Cas no 484-74-2 (Isodictamnine)

Isodictamnine structure
Isodictamnine 化学的及び物理的性質
名前と識別子
-
- Isodictamnine
- furo[2,3-b]quinolin-4(9H)-one, 9-methyl-
- 9-methylfuro[2,3-b]quinolin-4-one
- Isodictamine
- [ "" ]
- CHEMBL509839
- FUVCJKNEOUWLPI-UHFFFAOYSA-N
- CHEBI:6001
- CS-0024370
- Q27106974
- 9-Methylfuro[2,3-b]quinolin-4(9H)-one #
- C10697
- CTK8I8515
- AKOS032949099
- 9-Methylfuro[2,3-b]quinolin-4(9H)-one
- AC1L9DMT
- NS00094683
- DTXSID30332003
- 484-74-2
- HY-N3491
- ConMedNP.3098
- Dataset-S1.171
- DA-70407
- Furo(2,3-b)quinolin-4(9H)-one, 9-methyl-
- DTXCID40283097
- 9-methylfuro(2,3-b)quinolin-4-one
-
- インチ: InChI=1S/C12H9NO2/c1-13-10-5-3-2-4-8(10)11(14)9-6-7-15-12(9)13/h2-7H,1H3
- InChIKey: FUVCJKNEOUWLPI-UHFFFAOYSA-N
- ほほえんだ: Cn1c2ccccc2c(=O)c3c1occ3
計算された属性
- せいみつぶんしりょう: 199.06337
- どういたいしつりょう: 199.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 色と性状: Yellowish powder
- 密度みつど: 1.273±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 187 ºC
- ふってん: 340.5±21.0 °C at 760 mmHg
- フラッシュポイント: 159.7±22.1 °C
- ようかいど: Insuluble (4.8E-3 g/L) (25 ºC),
- PSA: 33.45
- じょうきあつ: 0.0±0.7 mmHg at 25°C
Isodictamnine セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Isodictamnine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4280-1 mg |
Isodictamnine |
484-74-2 | 1mg |
¥2035.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4280-1 mg |
Isodictamnine |
484-74-2 | 98% | 1mg |
¥ 4,650 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I25830-5mg |
Isodictamnine |
484-74-2 | 5mg |
¥4640.0 | 2023-09-07 | ||
| TargetMol Chemicals | TN4280-1mg |
Isodictamnine |
484-74-2 | 1mg |
¥ 4650 | 2024-07-20 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I25830-5 mg |
Isodictamnine |
484-74-2 | 5mg |
¥4000.0 | 2021-09-09 | ||
| A2B Chem LLC | AG32318-5mg |
Isodictamnine |
484-74-2 | 5mg |
$577.00 | 2024-04-19 |
Isodictamnine 関連文献
-
1. Index pages
-
Joseph P. Michael Nat. Prod. Rep. 2007 24 223
-
Mengying Lv,Yuan Tian,Zunjian Zhang,Jingyu Liang,Fengguo Xu,Jianbo Sun RSC Adv. 2015 5 15700
-
Joseph P. Michael Nat. Prod. Rep. 2000 17 603
-
5. Quinoline alkaloids. Part 26. Pseudobases from the reaction of furoquinolinones with methyl iodide. A new route to 3-(3-methyl-2-oxobutyl)quinolin-2(1H)-onesJohn L. Gaston,Michael F. Grundon J. Chem. Soc. Perkin Trans. 1 1989 905
484-74-2 (Isodictamnine) 関連製品
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 42464-96-0(NNMTi)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:484-74-2)Isodictamnine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ